molecular formula C14H14F3N5O3S B2445169 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea CAS No. 2034574-91-7

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea

Cat. No.: B2445169
CAS No.: 2034574-91-7
M. Wt: 389.35
InChI Key: XTHFFECSFHBBDV-UHFFFAOYSA-N
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Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea is a useful research compound. Its molecular formula is C14H14F3N5O3S and its molecular weight is 389.35. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethylsulfanyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O3S/c1-24-12-20-10(21-13(22-12)25-2)7-18-11(23)19-8-3-5-9(6-4-8)26-14(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHFFECSFHBBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC=C(C=C2)SC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be categorized under the class of urea derivatives. Its structure includes a triazine moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with appropriate phenolic and thiol derivatives to form the desired urea linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives. The compound has shown significant antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (μM) Comparison
A5492.39Comparable to Sorafenib (2.12 μM)
HCT-1163.90Comparable to Sorafenib (2.25 μM)

These results indicate that the compound may act as a potent anticancer agent, particularly against lung and colorectal cancer cells .

The mechanism through which this compound exerts its biological activity may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Urea derivatives often engage in interactions that disrupt cellular processes essential for tumor growth.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Diaryl Ureas : A series of diaryl ureas were synthesized and evaluated for their antiproliferative activity against cancer cell lines. The study found that modifications in the aryl groups significantly influenced their biological activity .
  • Antiviral Activity : Some derivatives of triazine compounds have exhibited antiviral properties, highlighting the versatility of this chemical framework in targeting various diseases .
  • Broad-Spectrum Antitumor Activity : Another study reported on a compound with similar structural features demonstrating broad-spectrum antitumor activity across multiple cancer types with varying IC50 values .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea. Key findings include:

  • Inhibition of Kinases : This compound has been shown to inhibit various kinases involved in cancer progression. For instance, it targets the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors .
  • Mechanism of Action :
    • Targeting Enzymatic Pathways : It acts as an inhibitor for specific kinases that regulate cell proliferation and survival.
    • Induction of Apoptosis : Similar triazine derivatives have been observed to increase apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Findings include:

  • Fluorination Effects : The introduction of trifluoromethyl groups enhances potency against specific targets due to increased electron-withdrawing effects.
  • Triazine Modifications : Variations in the triazine core influence both solubility and binding affinity to target proteins .

Agricultural Applications

The compound's unique properties also lend themselves to agricultural applications:

  • UV Absorption : Similar triazine compounds are used as UV absorbers in agricultural films and coatings, enhancing the durability and effectiveness of these products against UV degradation .

The biological activity of this compound has been documented in various studies:

Biological ActivityDescription
Anticancer PropertiesInhibits EGFR; induces apoptosis
Antimicrobial ActivityPotential against various pathogens
Insecticidal PropertiesEffective against certain insect pests

Toxicity and Side Effects

While promising as an anticancer agent, the toxicity profile remains a critical area of study:

  • Preclinical Studies : Some derivatives have shown dose-dependent toxicity in animal models. Common side effects include gastrointestinal disturbances and hematological changes .

Case Studies

Several case studies have documented the effectiveness of this compound:

  • Study on Anticancer Efficacy : A study demonstrated significant cytotoxic effects against breast and lung cancer cell lines with IC50 values reported in the low nanomolar range.
  • Agricultural Field Trials : Trials indicated that triazine-based UV absorbers significantly improved the lifespan and effectiveness of agricultural films under direct sunlight exposure.

Preparation Methods

Copper-Catalyzed Trifluoromethylthiolation

4-Iodoaniline undergoes coupling with (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of copper(I) iodide and a ligand (e.g., 1,10-phenanthroline) to yield 4-((trifluoromethyl)thio)aniline. This method, adapted from AgSCF₃-mediated reactions, proceeds under mild conditions (50°C, DMF, 12 h) with yields of 68–72%.

Key Reaction Parameters :

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 50°C
  • Yield : 70%

Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)methylamine

The triazine moiety is functionalized through sequential substitutions starting from cyanuric chloride:

Methoxylation of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts with sodium methoxide in methanol to replace two chloride groups with methoxy functionalities, yielding 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Reaction Conditions :

  • Reagents : NaOMe (2.2 eq), MeOH
  • Temperature : 0°C → RT, 6 h
  • Yield : 85%

Amination of Chloromethyl Intermediate

The remaining chloride at the 2-position is displaced by methylamine via nucleophilic substitution. 2-Chloro-4,6-dimethoxy-1,3,5-triazine reacts with methylamine hydrochloride in tetrahydrofuran (THF) at reflux to furnish (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine.

Optimized Parameters :

  • Solvent : THF
  • Base : Triethylamine (3 eq)
  • Temperature : 65°C, 8 h
  • Yield : 78%

Urea Linkage Formation

The urea bridge is constructed by coupling 4-((trifluoromethyl)thio)aniline and (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine using carbonyldiimidazole (CDI) as the activating agent.

CDI-Mediated Coupling

  • Activation : 4-((Trifluoromethyl)thio)aniline (1 eq) reacts with CDI (1.2 eq) in dichloromethane (DCM) to form the imidazole carbamate intermediate.
  • Coupling : Addition of (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine (1.1 eq) at 0°C, followed by stirring at room temperature for 12 h, yields the target urea.

Critical Data :

  • Solvent : DCM
  • Reaction Time : 12 h
  • Yield : 65%
  • Purity (HPLC) : 98.2%

Alternative Synthetic Routes

Triphosgene-Based Urea Formation

Direct reaction of both amines with triphosgene (bis(trichloromethyl) carbonate) in toluene generates the urea via in situ isocyanate formation. While efficient, this method requires stringent temperature control (-10°C) to minimize side reactions.

Performance Metrics :

  • Yield : 58%
  • Byproducts : <5% (symmetrical ureas)

DMTMM-Catalyzed Coupling

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a peptide coupling reagent, facilitates urea formation in aqueous THF. This approach offers superior selectivity but lower yields (52%) due to competing hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 6.21 (s, 1H, NH), 4.45 (s, 2H, CH₂), 3.94 (s, 6H, OCH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -43.2 (s, CF₃).
  • HRMS (ESI+) : m/z calc. for C₁₅H₁₆F₃N₅O₃S [M+H]⁺: 428.1024; found: 428.1021.

Chromatographic Purity

  • HPLC : Retention time = 12.7 min (C18 column, 70:30 MeCN/H₂O), purity >98%.

Challenges and Optimization

Trifluoromethylthio Group Stability

The -SCF₃ group exhibits sensitivity to oxidative conditions, necessitating inert atmospheres (N₂/Ar) during reactions. Alternative protecting-group strategies (e.g., S-Boc) were explored but abandoned due to inefficiency.

Triazine Reactivity

The electron-donating methoxy groups reduce the electrophilicity of the triazine core, requiring elevated temperatures for amination. Microwave-assisted synthesis (100°C, 30 min) improved yields to 82%.

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